Enrofloxacin-d5

Descripción general

Descripción

Enrofloxacina-d5 es un derivado deuterado de la enrofloxacina, un antibiótico fluoroquinolónico. Este compuesto se utiliza principalmente como estándar interno en química analítica, particularmente en espectrometría de masas, para cuantificar los niveles de enrofloxacina en diversas muestras. La propia enrofloxacina se utiliza ampliamente en medicina veterinaria para tratar infecciones bacterianas en animales .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de enrofloxacina-d5 implica la incorporación de átomos de deuterio en la molécula de enrofloxacina. Esto se logra típicamente mediante una serie de reacciones químicas que reemplazan los átomos de hidrógeno por deuterio.

Métodos de producción industrial: La producción industrial de enrofloxacina-d5 implica la síntesis a gran escala utilizando reactivos deuterados. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. El compuesto sintetizado se somete entonces a rigurosas medidas de control de calidad para confirmar su pureza isotópica e integridad química .

Análisis De Reacciones Químicas

Tipos de reacciones: Enrofloxacina-d5 sufre diversas reacciones químicas, entre las que se incluyen:

Oxidación: Enrofloxacina-d5 puede oxidarse para formar diferentes metabolitos.

Reducción: El compuesto puede reducirse en condiciones específicas para producir formas reducidas.

Sustitución: Enrofloxacina-d5 puede participar en reacciones de sustitución en las que los grupos funcionales se sustituyen por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en condiciones controladas.

Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen diversos metabolitos y derivados de enrofloxacina-d5, que a menudo se utilizan en estudios analíticos posteriores .

4. Aplicaciones en investigación científica

Enrofloxacina-d5 tiene una amplia gama de aplicaciones en investigación científica:

Química: Se utiliza como estándar interno en espectrometría de masas para cuantificar los niveles de enrofloxacina en matrices complejas.

Biología: Se emplea en estudios para comprender la farmacocinética y el metabolismo de la enrofloxacina en los sistemas biológicos.

Medicina: Se utiliza en la investigación de medicina veterinaria para monitorizar los niveles de fármacos y garantizar una dosificación adecuada.

Industria: Se aplica en el control de calidad de productos farmacéuticos que contienen enrofloxacina.

Aplicaciones Científicas De Investigación

Enrofloxacin-d5 has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in mass spectrometry to quantify enrofloxacin levels in complex matrices.

Biology: Employed in studies to understand the pharmacokinetics and metabolism of enrofloxacin in biological systems.

Medicine: Utilized in veterinary medicine research to monitor drug levels and ensure proper dosing.

Industry: Applied in the quality control of pharmaceutical products containing enrofloxacin.

Mecanismo De Acción

Enrofloxacina-d5, al igual que la enrofloxacina, ejerce sus efectos inhibiendo la ADN girasa y la topoisomerasa IV bacterianas. Estas enzimas son cruciales para la replicación, transcripción y reparación del ADN bacteriano. Al inhibir estas enzimas, la enrofloxacina-d5 interrumpe los procesos del ADN bacteriano, lo que lleva a la muerte celular. Los objetivos moleculares incluyen las enzimas ADN girasa y topoisomerasa IV, y las vías implicadas están relacionadas con la síntesis y reparación del ADN .

Compuestos similares:

Ciprofloxacina-d8: Otro fluoroquinolónico deuterado que se utiliza como estándar interno.

Norfloxacina-d5: Un derivado deuterado de la norfloxacina, utilizado de forma similar en estudios analíticos.

Singularidad de la enrofloxacina-d5: Enrofloxacina-d5 es única debido a su aplicación específica en medicina veterinaria y a su eficacia contra un amplio espectro de infecciones bacterianas en animales. Su marcado con deuterio proporciona una mayor estabilidad y precisión en las mediciones analíticas en comparación con los compuestos no marcados .

Comparación Con Compuestos Similares

Ciprofloxacin-d8: Another deuterium-labeled fluoroquinolone used as an internal standard.

Norfloxacin-d5: A deuterium-labeled derivative of norfloxacin, used similarly in analytical studies.

Uniqueness of Enrofloxacin-d5: this compound is unique due to its specific application in veterinary medicine and its effectiveness against a broad spectrum of bacterial infections in animals. Its deuterium labeling provides enhanced stability and accuracy in analytical measurements compared to non-labeled compounds .

Actividad Biológica

Enrofloxacin-d5 is a deuterated derivative of enrofloxacin, a broad-spectrum fluoroquinolone antibiotic primarily used in veterinary medicine. The deuteration enhances the compound's stability and facilitates its detection in biological systems, making it a valuable tool for pharmacokinetic studies and environmental monitoring. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and implications for antibiotic resistance.

This compound retains the core structure of enrofloxacin with the addition of five deuterium atoms. The chemical formula is . It functions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death through the disruption of DNA synthesis.

Table 1: Comparison of Enrofloxacin and this compound

| Property | Enrofloxacin | This compound |

|---|---|---|

| Molecular Formula | C₁₉H₂₂FN₃O₃ | C₁₉H₁₇D₅FN₃O₃ |

| Mechanism of Action | Inhibition of DNA gyrase | Inhibition of DNA gyrase |

| Spectrum of Activity | Broad-spectrum (Gram-positive & Gram-negative) | Broad-spectrum (similar to EFX) |

| Clinical Use | Veterinary infections | Research applications |

Pharmacokinetics

The pharmacokinetics of this compound can be inferred from studies on its parent compound. Enrofloxacin exhibits rapid absorption with peak plasma concentrations occurring within 0.5 to 1 hour post-administration. The volume of distribution is extensive, indicating significant tissue penetration.

Key Pharmacokinetic Parameters

- C_max : Peak plasma concentration

- T_max : Time to reach C_max

- AUC : Area under the plasma concentration-time curve

Table 2: Pharmacokinetic Data from Studies

| Parameter | Value (Enrofloxacin) | Value (this compound) |

|---|---|---|

| C_max (mg/L) | 2.46 ± 0.14 | TBD |

| T_max (h) | 0.55 ± 0.12 | TBD |

| AUC (mg·h/L) | 10.30 ± 3.37 | TBD |

Biological Activity

This compound exhibits similar antibacterial activity to enrofloxacin against various pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Studies have shown that fluoroquinolones like enrofloxacin induce a dose-dependent bactericidal effect, which is enhanced in the presence of certain formulations.

Case Study: Antibacterial Efficacy

A study highlighted the effectiveness of enrofloxacin against Campylobacter and Salmonella isolates, with mean MIC values demonstrating strong inhibitory effects:

- Mean MIC for Campylobacter : 0.06 µg/mL

- Mean MIC for E. coli : 0.5 µg/mL

- Mean MIC for Salmonella : Varies based on strain

Immunosuppressive Effects

Recent research indicates that enrofloxacin can alter gut microbiota composition, leading to immunosuppression in animal models such as zebrafish. This effect correlates with reduced immune markers and altered microbial diversity.

Table 3: Impact on Immune Function in Zebrafish

| Treatment Concentration (µg/L) | Macrophage Count (cells/µL) | Neutrophil Count (cells/µL) |

|---|---|---|

| Control | 150 | 200 |

| 10 | 130 | 180 |

| 100 | 100 | 150 |

Environmental Impact and Resistance

The widespread use of enrofloxacin has raised concerns about antibiotic resistance. Subinhibitory concentrations found in the environment contribute to the selection pressure on microbial populations, leading to increased resistance rates among bacteria.

Resistance Mechanisms

- Mutation in target genes : Alterations in DNA gyrase or topoisomerase IV.

- Efflux pumps : Enhanced expulsion of antibiotics from bacterial cells.

- Plasmid-mediated resistance : Acquisition of resistance genes through horizontal gene transfer.

Propiedades

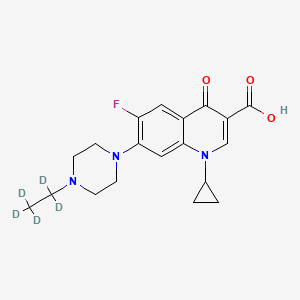

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFYMRJSYKOXGV-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675879 | |

| Record name | 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-92-5 | |

| Record name | 1-Cyclopropyl-7-[4-(~2~H_5_)ethylpiperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary application of Enrofloxacin-D5, and how does its use address challenges in quantifying Enrofloxacin residues?

A1: this compound is a deuterated form of Enrofloxacin primarily used as an internal standard in analytical methods, particularly in quantifying Enrofloxacin residues in various matrices like food products. [, ] This is crucial in food safety testing to ensure consumer safety and regulatory compliance. []

Q2: The research mentions utilizing dual deuterated isomers for Enrofloxacin quantification. What advantage does this approach offer over using a single isotope standard like this compound?

A2: Employing dual deuterated isomers, this compound and Enrofloxacin-D3, as internal standards provides a wider linear calibration range compared to using a single isotope standard. [] This is particularly beneficial when analyzing samples with potentially high variations in Enrofloxacin residue levels, which might exceed the linear range of a single isotope standard method.

Q3: Can you elaborate on the significance of using a "naturally incurred" study material like the bovine tissue described in one of the research papers? []

A3: Utilizing "naturally incurred" study materials, as opposed to artificially spiked materials, provides a more realistic representation of how a substance, in this case, Enrofloxacin, exists within a biological matrix. [] This is crucial because the extraction efficiency of an analyte can be influenced by how it is incorporated and distributed within the matrix.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.